molecular formula C10H13FN2O2 B13124549 Ethyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Ethyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B13124549
M. Wt: 212.22 g/mol
InChI Key: OPTPIXLWKQYCII-QMMMGPOBSA-N
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Description

Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the reaction of ethyl 3-(6-fluoropyridin-3-yl)propanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using advanced analytical techniques to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C10H13FN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m0/s1

InChI Key

OPTPIXLWKQYCII-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CN=C(C=C1)F)N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

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